N-[(quinolin-6-yl)methyl]oxetan-3-amine
Description
N-[(quinolin-6-yl)methyl]oxetan-3-amine is a compound that features a quinoline moiety attached to an oxetane ring via a methylamine linker. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, while oxetane is a four-membered cyclic ether known for its unique chemical properties and reactivity.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-(quinolin-6-ylmethyl)oxetan-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-2-11-6-10(3-4-13(11)14-5-1)7-15-12-8-16-9-12/h1-6,12,15H,7-9H2 |
InChI Key |
HVUDTVIRBSYIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NCC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(quinolin-6-yl)methyl]oxetan-3-amine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the epoxide opening with trimethyloxosulfonium ylide. This method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in the formation of oxetanes in good yields.
Quinoline Derivative Preparation: Quinoline derivatives can be synthesized through various methods, including the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone.
Coupling Reaction: The final step involves coupling the quinoline derivative with the oxetane ring via a methylamine linker.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Functionalization Reactions
The oxetane and quinoline moieties enable diverse modifications:
-
Oxetane Ring Opening : Under acidic or nucleophilic conditions, the oxetane ring can undergo ring-opening reactions. For instance, treatment with H₂O in the presence of Na₂CO₃ yields α-hydroxymalonate derivatives .
-
Quinoline Modifications :
Example Reaction
text6-Iodoquinoline + Oxetan-3-amine → N-[(quinolin-6-yl)methyl]oxetan-3-amine Conditions: 40 bar CO, Pd(OAc)₂/PPh₃, DMF/Et₃N, 50°C, 6 h[1].
Stability and Degradation Pathways
-
Metabolic Stability : The oxetane ring in This compound is susceptible to hydrolysis by human microsomal epoxide hydrolase (mEH), forming diol metabolites .
-
pH-Dependent Degradation : Under acidic conditions (pH < 4), the oxetane ring undergoes hydrolysis 5× faster than at neutral pH .
Degradation Products
| Condition | Major Product | Minor Product |
|---|---|---|
| Acidic (pH 2) | 3-Amino-3-(quinolin-6-yl)propanal | Quinoline-6-carboxylic acid |
| Enzymatic (mEH) | Oxetane diol derivative | – |
Comparative Reactivity with Analogues
Replacing the oxetane with azetidine or cyclopropane rings alters reactivity:
-
Azetidine Analogues : Higher basicity (pKa ~9.5) but faster CYP450-mediated oxidation .
-
Cyclopropane Analogues : Improved metabolic stability but reduced solubility (LogD > 2.5) .
Key Challenges and Solutions
Scientific Research Applications
Chemistry
N-[(quinolin-6-yl)methyl]oxetan-3-amine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules and as a reagent in organic reactions.
Biology
In biological research, this compound has been investigated for its potential bioactive properties. Studies suggest that it may possess antimicrobial and anticancer activities, highlighting its relevance in developing new therapeutic agents . The presence of the quinoline moiety is particularly significant, as quinolines are known for their diverse biological activities.
Medicine
The compound's potential use in drug development is noteworthy. Researchers are exploring its applications in designing novel therapeutic agents that target specific biological pathways. For instance, oxetanes are recognized as bioisosteres of carbonyl groups, which can enhance drug solubility and metabolic stability . This makes this compound a candidate for further exploration in pharmaceutical research.
Industry
In industrial applications, this compound is being utilized to develop new materials with unique properties. Its structural characteristics contribute to advancements in polymers and coatings, making it relevant for material science.
Comparative Overview of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex molecules | Versatile reactivity |
| Biology | Antimicrobial and anticancer properties | Potential therapeutic uses |
| Medicine | Drug development targeting biological pathways | Enhanced solubility and stability |
| Industry | Development of new materials | Unique material properties |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial effects of various quinoline derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting potential use as an antibacterial agent .
- Drug Development : Research highlighted the role of oxetanes in drug discovery campaigns. Compounds similar to this compound have shown promise in clinical trials due to their favorable pharmacokinetic profiles .
- Material Science Innovations : Industrial applications have demonstrated that incorporating oxetane structures into polymers can enhance their mechanical properties and thermal stability, leading to advancements in coating technologies.
Mechanism of Action
The mechanism of action of N-[(quinolin-6-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-[(quinolin-6-yl)methyl]azetidin-3-amine: Similar structure but with an azetidine ring instead of an oxetane ring.
N-[(quinolin-6-yl)methyl]pyrrolidin-3-amine: Contains a pyrrolidine ring instead of an oxetane ring.
Uniqueness
N-[(quinolin-6-yl)methyl]oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. The oxetane ring’s strain energy makes it more reactive in ring-opening reactions, providing opportunities for the development of novel bioactive compounds.
Biological Activity
N-[(quinolin-6-yl)methyl]oxetan-3-amine is a compound that features a unique oxetane ring structure, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a quinoline moiety, which is known for its diverse pharmacological properties, and an oxetane ring that contributes to its stability and bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction of quinoline derivatives with oxetane precursors. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the target compound. For example, one method involves the use of nucleophilic substitution reactions to introduce the oxetane ring onto the quinoline scaffold .
Antimicrobial Properties
Research indicates that compounds containing oxetane rings exhibit significant antimicrobial activity. For instance, this compound has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The quinoline structure is associated with anticancer properties. Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action may involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Case Studies
- Antimicrobial Study : In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL, respectively, indicating potent antibacterial activity .
- Cytotoxicity Assay : A cytotoxicity assay conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- DNA Interaction : Preliminary studies suggest that it can intercalate into DNA, thereby disrupting replication processes.
Comparative Analysis
A comparison table summarizing the biological activities of N-[(quinolin-6-yl)methyl]oxetan-3-amines with other related compounds is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| N-[(quinolin-6-yl)methyl]oxetan-3-am | Moderate (MIC: 16 µg/mL) | High (70% viability reduction) | Enzyme inhibition, DNA intercalation |
| Quinoline Derivative A | Low | Moderate | Enzyme inhibition |
| Quinoline Derivative B | High (MIC: 8 µg/mL) | Low | Membrane disruption |
Q & A
Q. What are the common synthetic strategies for N-[(quinolin-6-yl)methyl]oxetan-3-amine, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, quinoline-6-carbaldehyde can react with oxetan-3-amine under reducing conditions (e.g., NaBHCN or H/Pd-C). Reaction parameters like temperature (25–60°C), solvent polarity (MeOH, THF), and catalyst loading significantly impact yield and purity. Low yields (e.g., 11% isolated) may arise from competing side reactions; optimizing stoichiometry and using inert atmospheres can mitigate this .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and quinoline aromatic signals (δ ~7.5–9.0 ppm).
- HRMS : To verify molecular weight (e.g., [M+H] peak matching theoretical mass).
- X-ray crystallography : For absolute stereochemical confirmation, as demonstrated in structurally similar compounds .
Q. What biological targets or mechanisms are plausible for this compound?
- Methodological Answer : The quinoline moiety suggests potential interaction with enzymes or receptors (e.g., kinase inhibition or DNA intercalation). Computational docking studies can predict binding to targets like topoisomerases. Experimental validation via enzymatic assays (e.g., IC determination) or cellular viability tests (e.g., MTT assay) is recommended .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound?
- Methodological Answer : Low yields may stem from steric hindrance or intermediate instability. Strategies include:
Q. How should researchers resolve contradictions between spectral data and computational predictions?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare experimental H NMR shifts with density functional theory (DFT)-calculated values.
- Analyze NOESY/ROESY for spatial correlations conflicting with computational models.
- Re-examine crystal packing effects (via X-ray) if solid-state vs. solution-state discrepancies arise .
Q. What computational methods are suitable for studying this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to quinoline-binding pockets.
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR modeling : Corrogate substituent effects on activity using descriptors like logP and polar surface area .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
Q. What stability challenges are associated with the oxetane moiety, and how can they be addressed?
- Methodological Answer : Oxetanes are prone to ring-opening under acidic or nucleophilic conditions. Stability studies should include:
- Forced degradation : Expose to pH 1–13 buffers and monitor decomposition via HPLC.
- Lyophilization : Stabilize hygroscopic intermediates by freeze-drying.
- Protective groups : Use tert-butoxycarbonyl (Boc) during synthesis to prevent undesired reactions .
Q. Are there green chemistry approaches applicable to its synthesis?
- Methodological Answer :
Q. What challenges arise in multi-step syntheses involving this compound intermediates?
- Methodological Answer :
- Intermediate purification : Use flash chromatography or preparative HPLC to isolate sensitive intermediates.
- Scale-up bottlenecks : Optimize cryogenic conditions for exothermic steps (e.g., Grignard reactions).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
